Endothal-disodium

Description

A preparation of hog pancreatic enzymes standardized for lipase content.

Structure

3D Structure of Parent

Properties

IUPAC Name |

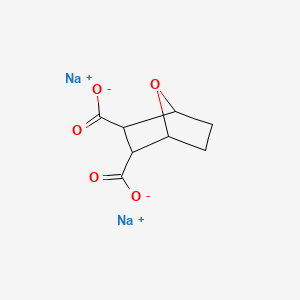

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041899 | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |

| Record name | Pancrelipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53608-75-6, 129-67-9 | |

| Record name | Pancrelipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancrelipase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Endothal-Disodium's Mechanism of Action on PP2A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid, and its disodium salt are potent inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of endothall-disodium on PP2A, intended for researchers, scientists, and professionals in drug development. The document outlines the inhibitory profile of endothall, details experimental protocols for its characterization, and illustrates the key signaling pathways affected by its activity.

Core Mechanism of Action: Inhibition of PP2A

Endothall-disodium exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a ubiquitously expressed phosphatase that plays a crucial role in regulating cell cycle progression, signal transduction, and apoptosis. The inhibitory action of endothall disrupts these processes, leading to cell cycle arrest and, in some cases, apoptosis.[5]

Binding and Inhibition

Endothall is a structural analog of cantharidin and shares the same binding site on the catalytic subunit of PP2A.[3][6] This binding is non-covalent and leads to the inhibition of the phosphatase's enzymatic activity. The interaction is highly specific, with endothall exhibiting a significantly higher affinity for PP2A over other protein phosphatases such as Protein Phosphatase 1 (PP1).[3]

Quantitative Data Summary

The inhibitory potency of endothall and its analogs on PP2A and PP1 has been quantified through various in vitro studies. The following table summarizes the key quantitative data.

| Compound | Target | IC50 | Species/System | Reference |

| Endothall | PP2A | 90 nM | Not Specified | [7] |

| Endothall | PP1 | 5 µM | Not Specified | [7] |

| Cantharidin | PP2A | Not Specified | In vitro | [1][2] |

| Cantharidin | PP1 | Not Specified | In vitro | [1][2] |

| Endothall Thioanhydride (ETA) | PP2A | Not Specified | In vitro | [1][2] |

| ETA | PP1 | Not Specified | In vitro | [1][2] |

Signaling Pathways Affected by Endothall-Disodium

The inhibition of PP2A by endothall-disodium has significant downstream consequences on cellular signaling pathways, most notably those controlling the cell cycle. By inhibiting PP2A, endothall promotes a state of hyperphosphorylation of key cell cycle regulatory proteins, leading to cell cycle arrest, primarily at the G2/M phase.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between endothall-disodium and PP2A.

Protocol 1: In Vitro PP2A Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory effect of endothall on PP2A activity using the synthetic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Purified Protein Phosphatase 2A (PP2A)

-

Endothall-disodium

-

pNPP (p-nitrophenyl phosphate) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of endothall-disodium in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of endothall-disodium in the assay buffer.

-

In a 96-well plate, add 20 µL of each endothall dilution to triplicate wells. Include a control with no inhibitor.

-

Add 20 µL of purified PP2A enzyme solution to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding 160 µL of pNPP substrate solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each endothall concentration relative to the control and determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of endothall for the cantharidin binding site on PP2A using a radiolabeled ligand such as [3H]cantharidin.

Materials:

-

Purified PP2A or cell lysate containing PP2A

-

[3H]cantharidin (radiolabeled ligand)

-

Endothall-disodium (unlabeled competitor)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)

-

Wash Buffer (e.g., ice-cold Binding Buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare a stock solution of endothall-disodium.

-

Prepare serial dilutions of endothall-disodium in the binding buffer.

-

In microcentrifuge tubes, combine a fixed concentration of [3H]cantharidin, the PP2A-containing sample, and varying concentrations of endothall. Include a control for total binding (no endothall) and non-specific binding (excess unlabeled cantharidin).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each endothall concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the endothall concentration and determine the Ki value.

Conclusion

Endothall-disodium is a potent and selective inhibitor of Protein Phosphatase 2A. Its mechanism of action involves direct binding to the catalytic subunit of PP2A, leading to the inhibition of its phosphatase activity. This results in the hyperphosphorylation of key cellular proteins, particularly those involved in cell cycle regulation, ultimately causing cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of endothall and other PP2A inhibitors, which hold potential for therapeutic applications in oncology and other fields.

References

- 1. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo. | Semantic Scholar [semanticscholar.org]

- 5. noaa.gov [noaa.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. doaj.org [doaj.org]

In-Depth Technical Guide to the Molecular Structure of Endothall-Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-disodium salt is the disodium salt of Endothall, a dicarboxylic acid herbicide and algaecide. Its chemical name is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate.[1][2] It is a widely used aquatic herbicide for the control of a variety of submerged aquatic plants and algae in lakes, ponds, and irrigation canals.[3][4][5][6] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of Endothall-disodium salt, with a focus on providing detailed experimental data and protocols for research and development purposes.

Molecular Structure and Chemical Properties

The core structure of Endothall is a bicyclic ether, 7-oxabicyclo[2.2.1]heptane, with two adjacent carboxylic acid groups. In the disodium salt form, these carboxylic acid groups are deprotonated and form ionic bonds with two sodium ions.

Chemical Structure:

-

IUPAC Name: Disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate[1][2]

-

CAS Number: 129-67-9[2]

-

Molecular Formula: C₈H₈Na₂O₅

-

Molecular Weight: 230.13 g/mol [7]

Physicochemical Properties:

Endothall-disodium salt is a white, odorless crystalline solid. It is highly soluble in water and has low volatility. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 230.13 g/mol | [7] |

| Appearance | White, odorless crystalline solid | [4] |

| Water Solubility | 100 g/kg at 20 °C (for Endothall acid) | [8] |

| Melting Point | 144 °C (for Endothall acid) | [8] |

| Log P (octanol-water partition coefficient) | -0.87 (for Endothall acid) | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Endothall-disodium salt. The following tables summarize the available spectroscopic information for the parent compound, Endothall.

Table 2: Mass Spectrometry Data for Endothall

| m/z | Relative Intensity |

| 68 | 100% |

| 100 | 79% |

| 69 | 42% |

| 41 | 32% |

Source: Hites, R.A. Handbook of Mass Spectra of Environmental Contaminants. Boca Raton, FL: CRC Press Inc., 1985., p. 381.[3]

Table 3: NMR Spectral Data for Endothall

Table 4: Other Spectroscopic Data

| Spectroscopic Method | Data Availability |

| FT-IR Spectroscopy | No specific data found in the search results. |

| Raman Spectroscopy | No specific data found in the search results. |

Experimental Protocols

Synthesis of Endothall-Disodium Salt

The synthesis of Endothall involves a two-step process: a Diels-Alder reaction followed by reduction and neutralization.[3]

Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride

This cycloaddition reaction forms the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate.

-

Reactants: Furan and Maleic Anhydride

-

Solvent: Isopropyl ether can be used as a reaction diluent.[3]

-

Conditions: The reaction is typically conducted at 35 °C and atmospheric pressure. No catalyst is required. The reaction time is approximately 7 hours.[3]

Step 2: Reduction and Neutralization

The intermediate is then hydrogenated to saturate the double bond, yielding Endothall acid. Subsequent neutralization with a sodium base, such as sodium hydroxide, produces the disodium salt.[3][7]

A detailed laboratory protocol for the Fischer esterification of the anhydride intermediate, which can be adapted for the synthesis of the diacid, is available and involves refluxing in methanol.[12] For the final neutralization step, a stoichiometric amount of sodium hydroxide in an aqueous solution would be added to the Endothall acid.

Diagram 1: Synthesis of Endothall-Disodium Salt

Caption: Synthesis workflow of Endothall-disodium salt.

Analytical Methods for Determination

Several analytical methods are available for the quantitative determination of Endothall in various matrices, particularly in water samples.

EPA Method 548.1: This method involves the determination of Endothall in drinking water by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). The method includes aqueous derivatization and liquid-solid extraction.[13]

Ion Chromatography-Mass Spectrometry (IC-MS/MS): A more recent and sensitive method for the direct analysis of trace-level Endothall in water samples without the need for derivatization. This method offers improved throughput compared to GC-based methods.[13]

Experimental Workflow for IC-MS/MS Analysis:

Diagram 2: IC-MS/MS Analysis Workflow

Caption: Workflow for IC-MS/MS analysis of Endothall.

Mechanism of Action: Inhibition of Protein Phosphatases

The primary mechanism of action of Endothall is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[7][14][15] These enzymes play critical roles in a wide range of cellular processes, including cell cycle regulation, signal transduction, and metabolism.

Table 5: Inhibitory Activity of Endothall

| Enzyme | IC₅₀ | Reference |

| Protein Phosphatase 1 (PP1) | 5.0 µM | [9] |

| Protein Phosphatase 2A (PP2A) | 90 nM | [9] |

| Protein Phosphatase 2A (PP2A) | 19-50 nM | [16] |

The inhibition of PP1 and PP2A by Endothall disrupts the phosphorylation-dephosphorylation balance within the cell, leading to a cascade of downstream effects. In plants, this inhibition leads to disruption of the cell cycle, abnormal microtubule organization, and ultimately, cell death.[14]

Signaling Pathway:

Diagram 3: Endothall's Mechanism of Action

Caption: Inhibition of PP1 and PP2A by Endothall and downstream effects.

Experimental Protocol: Protein Phosphatase Inhibition Assay

A colorimetric assay using a synthetic phosphopeptide substrate can be employed to determine the inhibitory activity of Endothall on PP1 and PP2A.

Materials:

-

Purified PP1 and PP2A enzymes

-

Synthetic phosphopeptide substrate (e.g., KRpTIRR)

-

Endothall-disodium salt solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5% glycerol)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Endothall-disodium salt in the assay buffer.

-

In a 96-well plate, add the assay buffer, the purified phosphatase enzyme (PP1 or PP2A), and the Endothall-disodium salt solution to each well. Include control wells without the inhibitor.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Endothall-disodium salt and determine the IC₅₀ value.

Diagram 4: Protein Phosphatase Inhibition Assay Workflow

Caption: Workflow for a colorimetric protein phosphatase inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and mechanism of action of Endothall-disodium salt. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. The understanding of its function as a potent inhibitor of protein phosphatases 1 and 2A opens avenues for further research into its broader biological effects and potential applications. The detailed analytical methods are essential for monitoring its environmental fate and ensuring its safe and effective use. Further research to obtain more comprehensive spectroscopic data, such as detailed NMR, FT-IR, and Raman spectra, would further enhance the characterization of this important molecule.

References

- 1. 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 2-methyl-, disodium salt, (1S-(exo,exo))- | C9H10Na2O5 | CID 202544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cms3.revize.com [cms3.revize.com]

- 5. health.state.mn.us [health.state.mn.us]

- 6. noaa.gov [noaa.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Protein Phosphatases Decrease Their Activity during Capacitation: A New Requirement for This Event | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. PP1 and PP2A Use Opposite Phospho-dependencies to Control Distinct Processes at the Kinetochore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ENDOTHAL(145-73-3) 1H NMR spectrum [chemicalbook.com]

- 12. sciforum.net [sciforum.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. noaa.gov [noaa.gov]

- 15. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

Endothall-Disodium: A Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall-disodium, a potent herbicide and a molecule of interest in cancer chemotherapy research, exerts its primary biological effects through the targeted inhibition of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biochemical mechanisms affected by Endothall-disodium, with a focus on its role as a protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1) inhibitor. This document details the downstream consequences of this inhibition, including the disruption of cellular respiration, photosynthesis, membrane integrity, and macromolecule synthesis. Quantitative data on its inhibitory activity and toxicity are presented, alongside detailed experimental protocols for key assays. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of Endothall-disodium's mode of action.

Introduction

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a dicarboxylic acid derivative utilized primarily as a contact herbicide.[1] Its disodium salt form is highly water-soluble and is the focus of this guide. Beyond its agricultural applications, Endothall has garnered attention in biomedical research due to its structural similarity to cantharidin and its potent inhibitory effects on serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[1][2] This inhibition disrupts cellular homeostasis and triggers a cascade of events leading to cell death, a mechanism that is being explored for its potential in cancer therapy.[2] This guide will provide a detailed technical overview of the biochemical pathways modulated by Endothall-disodium, offering valuable insights for researchers in toxicology, herbicide development, and cancer biology.

Primary Mechanism of Action: Inhibition of Protein Phosphatases

The principal molecular target of Endothall-disodium is Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2][3] Endothall-disodium also inhibits Protein Phosphatase 1 (PP1), albeit to a lesser extent.[3]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of Endothall on PP2A and PP1 has been quantified, providing a clear indication of its target preference.

| Enzyme | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 90 nM | [3] |

| Protein Phosphatase 1 (PP1) | 5 µM | [3] |

Table 1: Inhibitory concentration (IC50) of Endothall against PP2A and PP1.

Signaling Pathway of PP2A Inhibition

The inhibition of PP2A by Endothall-disodium disrupts the delicate balance of protein phosphorylation, leading to the hyperphosphorylation of numerous downstream protein substrates. This aberrant phosphorylation cascade is the primary trigger for the subsequent cellular and biochemical effects.

Affected Biochemical Pathways

The inhibition of PP2A and PP1 by Endothall-disodium initiates a cascade of downstream effects, impacting several fundamental biochemical pathways.

Cellular Respiration and Photosynthesis

Endothall-disodium has been shown to interfere with both cellular respiration and photosynthesis in plants. Studies on the aquatic plant Hydrilla revealed a concentration-dependent effect on respiration, with inhibition at lower concentrations and stimulation at higher concentrations.[2] While not a direct inhibitor of the photosynthetic light reactions, Endothall-disodium does inhibit downstream photosynthetic activities, such as oxygen evolution.[2]

Cell Membrane Integrity

A rapid and visually apparent effect of Endothall-disodium is the disruption of cellular membranes.[4] This is likely a secondary effect resulting from the inhibition of ATP production during photosynthesis and respiration, which is necessary to maintain the electrochemical gradients across membranes.[2] The loss of membrane integrity leads to increased ion leakage and cellular damage.[2]

Protein and Lipid Synthesis

Endothall-disodium has been reported to inhibit the synthesis of essential macromolecules, including proteins and lipids.[5] The disruption of these anabolic pathways further contributes to the overall cellular toxicity and herbicidal action.

Unfolded Protein Response (UPR) and ER Stress

The inhibition of PP2A can indirectly lead to the activation of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] This suggests that Endothall-disodium may induce ER stress. Key markers of the UPR, such as GRP78 (BiP) and CHOP, are likely upregulated in response to Endothall-disodium exposure.[3]

References

- 1. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Endothall-Disodium: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of endothall-disodium in dimethyl sulfoxide (DMSO) and water. This document is intended to serve as a core resource for laboratory professionals, offering quantitative data, detailed experimental protocols, and a visualization of the compound's primary signaling pathway.

Core Data: Solubility of Endothall and its Salts

The following table summarizes the available quantitative data on the solubility of endothall and its disodium salt in water and DMSO. It is important to note that while "endothall" in its acid form (technical endothall) is often the subject of solubility testing, its alkali metal salts, including the disodium salt, are known to be water-soluble.[1][2]

| Compound Form | Solvent | Temperature | Solubility |

| Endothall (Technical) | Water | 20°C | 100 g/kg[3][4] |

| Endothall (Technical) | Water | 20°C | 100,000 mg/L[1][2][5][6] |

| Endothall | Water | Not Specified | >25 mg/mL[7] |

| Endothall | DMSO | Not Specified | 15 mg/mL[7] |

Experimental Protocol: Determination of Aqueous and DMSO Solubility

The following is a generalized protocol for determining the solubility of a compound such as endothall-disodium, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of endothall-disodium in water and DMSO at a specified temperature.

Materials:

-

Endothall-disodium (solid form)

-

Deionized water

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or appropriate filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of endothall-disodium in the chosen solvent (water or DMSO) to generate a calibration curve.

-

Sample Preparation: To a series of vials, add an excess amount of solid endothall-disodium to a known volume of the solvent (e.g., 5 mL of water or DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the remaining solid. Alternatively, carefully filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to separate the saturated solution from any undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant and dilute it gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of endothall-disodium.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Signaling Pathway Visualization

Endothall and its salts function as herbicides through the inhibition of protein phosphatase 2A (PP2A).[6] This inhibition disrupts the normal dephosphorylation of target proteins, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and plant death. The following diagram illustrates this key signaling pathway.

Experimental Workflow: Solubility Determination

The logical flow of the experimental protocol for determining solubility is outlined in the diagram below.

References

- 1. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. EXTOXNET PIP - ENDOTHALL [extoxnet.orst.edu]

- 4. noaa.gov [noaa.gov]

- 5. mass.gov [mass.gov]

- 6. Endothall - Wikipedia [en.wikipedia.org]

- 7. ENDOTHAL | 145-73-3 [chemicalbook.com]

An In-depth Technical Guide to the Cellular Uptake and Transport of Endothall-disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall-disodium, the salt form of the dicarboxylic acid herbicide Endothall, exerts its biological effects primarily through the potent inhibition of protein phosphatase 1 (PP1) and 2A (PP2A). This activity disrupts fundamental cellular processes, including cell cycle regulation and membrane integrity, leading to cell death. While its intracellular targets are well-characterized, the precise mechanisms governing its entry into mammalian cells are less understood. This technical guide synthesizes the current knowledge on the cellular uptake and transport of Endothall-disodium, provides detailed experimental protocols for its study, and illustrates the key molecular pathways involved. Understanding these transport mechanisms is critical for assessing its toxicological profile and for the potential development of therapeutic agents that target similar pathways.

Physicochemical Properties of Endothall-disodium

A foundational understanding of the physicochemical properties of Endothall-disodium is essential for interpreting its cellular transport. As a disodium salt of a dicarboxylic acid, it is highly water-soluble and exists as a charged molecule at physiological pH.[1][2] This characteristic suggests that passive diffusion across the lipophilic cell membrane is likely to be limited. The increased efficacy of its more lipophilic thioanhydride derivative (ETA) in vivo further supports the notion that membrane permeability is a rate-limiting step for its biological activity.[3]

| Property | Value | Reference |

| IUPAC Name | disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | PubChem |

| Molecular Formula | C₈H₈Na₂O₅ | PubChem |

| Molecular Weight | 230.13 g/mol | [4] |

| Water Solubility | High | [1] |

| Physical State | Colorless or white crystals | [2] |

Postulated Cellular Uptake and Transport Mechanisms

While direct experimental evidence for the specific transport mechanisms of Endothall-disodium in mammalian cells is scarce, several hypotheses can be formulated based on its chemical structure and the known transport pathways for similar molecules.

Carrier-Mediated Transport

Given that Endothall is a dicarboxylic acid, it is plausible that it is a substrate for dicarboxylic acid transporters present on the surface of mammalian cells. For instance, the ATP-binding cassette (ABC) transporter ABCD3 is known to transport dicarboxylic acids into peroxisomes.[5][6] Further investigation is required to determine if plasma membrane-localized dicarboxylic acid transporters recognize and transport Endothall-disodium.

Endocytosis

While less likely for a small molecule like Endothall, endocytosis cannot be entirely ruled out as a potential, albeit minor, uptake pathway.

The logical workflow for investigating the cellular uptake of Endothall-disodium would involve a series of experiments to distinguish between these potential mechanisms.

Intracellular Signaling Pathways Affected by Endothall-disodium

The primary intracellular targets of Endothall are the serine/threonine protein phosphatases PP1 and PP2A.[7] These enzymes are crucial regulators of a vast array of signaling pathways. By inhibiting their activity, Endothall leads to the hyperphosphorylation of numerous substrate proteins, causing widespread cellular dysfunction.

Experimental Protocols

The following protocols provide a framework for investigating the cellular uptake and transport of Endothall-disodium.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Endothall-disodium and to establish a suitable concentration range for subsequent uptake experiments.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Endothall-disodium stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Endothall-disodium in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the Endothall-disodium dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cellular Uptake Assay using Radiolabeled Endothall

This method provides a direct measurement of Endothall uptake into cells.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

[¹⁴C]-Endothall-disodium

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

24-well plates

Procedure:

-

Seed cells in a 24-well plate and grow to confluency.

-

Wash the cells twice with pre-warmed PBS.

-

Add 500 µL of uptake buffer (e.g., HBSS) containing a known concentration of [¹⁴C]-Endothall-disodium to each well.

-

Incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C. To investigate temperature dependence, perform a parallel experiment at 4°C.

-

To stop the uptake, aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.

Competitive Inhibition Assay

This assay helps to identify potential transporters by assessing the ability of other dicarboxylic acids to compete with Endothall-disodium for uptake.

Procedure:

-

Follow the procedure for the cellular uptake assay (Section 4.2).

-

In addition to the wells with only [¹⁴C]-Endothall-disodium, include wells that contain [¹⁴C]-Endothall-disodium plus a high concentration (e.g., 100-fold excess) of a potential competitor (e.g., succinate, glutarate).

-

Compare the uptake of [¹⁴C]-Endothall-disodium in the presence and absence of the competitor. A significant reduction in uptake in the presence of a competitor suggests that they share a common transport mechanism.

Future Directions and Conclusion

The study of Endothall-disodium's cellular transport is an area ripe for further investigation. Key future research should focus on:

-

Identification of specific transporters: Utilizing techniques such as siRNA-mediated gene silencing or expression of candidate transporters in heterologous systems (e.g., Xenopus oocytes) will be crucial for definitively identifying the proteins responsible for Endothall-disodium uptake.

-

Quantitative uptake kinetics: Determining the Michaelis-Menten constants (Km and Vmax) of Endothall-disodium transport will provide valuable insights into the affinity and capacity of the transport system.

-

In vivo transport studies: Investigating the biodistribution and tissue-specific accumulation of Endothall-disodium in animal models will provide a more complete picture of its transport and toxicological profile.

References

- 1. mass.gov [mass.gov]

- 2. noaa.gov [noaa.gov]

- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substrate Specificity and the Direction of Transport in the ABC Transporters ABCD1–3 and ABCD4 [jstage.jst.go.jp]

- 6. Substrate Specificity and the Direction of Transport in the ABC Transporters ABCD1-3 and ABCD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo vs. In Vitro Activity of Endothall-Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall is a dicarboxylic acid derivative used primarily as a terrestrial and aquatic herbicide. At the molecular level, its activity stems from the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A). This guide provides a detailed comparison of the in vitro and in vivo activities of its disodium salt, Endothall-disodium. While in vitro studies reveal high potency at the nanomolar level, its in vivo effects are moderated by its pharmacokinetic profile, characterized by poor absorption and rapid excretion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms to bridge the gap between cellular-level potency and organism-level toxicity, offering critical insights for toxicological assessment and drug development.

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a selective contact herbicide structurally related to the natural toxin cantharidin.[1] It is typically formulated as inorganic salts, such as Endothall-disodium, to improve solubility and handling.[1] The primary molecular mechanism of Endothall is the inhibition of Protein Phosphatase 1 (PP1) and, more potently, Protein Phosphatase 2A (PP2A), crucial enzymes that regulate a vast array of cellular processes through dephosphorylation.[2][3][4] Understanding the disparity between its high potency in isolated biochemical systems (in vitro) and its toxicological profile in whole organisms (in vivo) is essential for accurate risk assessment and for exploring its potential as a pharmacological probe.

In Vitro Activity

The in vitro activity of Endothall is defined by its direct interaction with molecular targets in a controlled, cell-free, or cellular environment.

Primary Mechanism: Protein Phosphatase Inhibition

Endothall is a potent and selective inhibitor of PP2A.[2] PP2A is a major serine/threonine phosphatase that regulates key cellular functions, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, Endothall disrupts the phosphorylation-dephosphorylation balance, leading to the hyperphosphorylation of numerous substrate proteins and subsequent cellular dysfunction. Its inhibitory activity against PP1 is significantly less potent.[2]

Table 1: In Vitro Inhibitory Potency of Endothall

| Target Enzyme | IC₅₀ (Concentration for 50% Inhibition) | Reference |

|---|---|---|

| Protein Phosphatase 2A (PP2A) | 90 nM - 95 nM | [2][5] |

| Protein Phosphatase 1 (PP1) | 5 µM |[2] |

Cellular Effects

In cellular systems, PP2A inhibition by Endothall manifests as significant disruption of the cell cycle and cytoskeletal organization.

-

Mitotic Disruption: In plant meristematic tissues and tobacco BY-2 cells, Endothall causes a distortion of the cell division plane and malformation of microtubule spindle structures. This leads to cell cycle arrest, predominantly in prometaphase.[3]

-

No Direct Effect on Tubulin: Unlike classic mitotic disrupter herbicides such as dinitroanilines, Endothall does not directly inhibit the polymerization of tubulin in vitro. Its effects on the microtubule cytoskeleton are a downstream consequence of phosphatase inhibition.[3]

-

Inhibition of DNA Synthesis: In tobacco BY-2 cells, Endothall has been observed to inhibit the initiation of the S-phase and subsequent DNA synthesis.[3]

Key Experimental Protocols (In Vitro)

Protocol 2.3.1: Protein Phosphatase 2A Inhibition Assay

This colorimetric assay quantifies PP2A activity by measuring the dephosphorylation of a synthetic substrate.[6]

-

Reagents: Purified PP2A enzyme, assay buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA), a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate, p-NPP), and a series of Endothall-disodium dilutions.

-

Procedure: a. In a 96-well plate, add purified PP2A to the assay buffer. b. Add varying concentrations of Endothall-disodium to the wells and incubate to allow for inhibitor binding. c. Initiate the reaction by adding the p-NPP substrate. d. Incubate at 30°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the absorbance at 405 nm. The yellow color produced by p-nitrophenol is proportional to enzyme activity.[6]

-

Analysis: Calculate the percent inhibition for each Endothall concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. apms.org [apms.org]

- 2. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]

- 3. noaa.gov [noaa.gov]

- 4. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Endothal-Disodium's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothal-disodium, a well-established herbicide, is gaining attention in biomedical research for its potent activity as a protein phosphatase inhibitor. Structurally related to cantharidin, endothal targets Protein Phosphatase 1 (PP1) and, more sensitively, Protein Phosphatase 2A (PP2A), crucial regulators of the eukaryotic cell cycle.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound disrupts cell cycle progression. It consolidates quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers investigating its potential as a cell cycle-targeting agent.

Core Mechanism of Action: Inhibition of PP1 and PP2A

This compound's primary mechanism of action is the inhibition of serine/threonine protein phosphatases, specifically PP1 and PP2A.[1][3] These enzymes are critical for dephosphorylating a multitude of protein substrates, including key cell cycle regulators. PP2A, in particular, acts as a tumor suppressor by controlling the phosphorylation status and activity of proteins involved in cell growth, proliferation, and apoptosis.[4][5][6]

By inhibiting PP2A, endothal disrupts the delicate balance of phosphorylation and dephosphorylation required for orderly cell cycle transitions. This leads to the hyperphosphorylation of PP2A substrates, triggering cell cycle checkpoints and ultimately leading to cell cycle arrest or apoptosis.[6]

Table 1: Inhibitory Activity of Endothal and Related Compounds

| Compound | Target | IC50 (in vitro) | Potency (in vivo) | Reference |

|---|---|---|---|---|

| Endothall | PP1 & PP2A | - | Moderate | [2][7] |

| Cantharidin | PP1 & PP2A | PP1=1.8 µM, PP2A=0.2 µM | High | [2] |

| Endothall Thioanhydride (ETA) | PP1 & PP2A | - | High (Potent) |[2][7] |

Note: In vivo potency is influenced by factors such as cell permeability. ETA, a derivative, shows greater in vivo effectiveness due to enhanced cell uptake.[2][7]

Effects on Cell Cycle Progression

This compound exerts distinct effects on multiple phases of the cell cycle, primarily through its inhibition of PP2A. These effects have been observed in both plant and mammalian cells.

Mitotic Arrest (Prometaphase)

In plant meristematic cells, endothal treatment leads to a potent cell cycle arrest in prometaphase.[1] This is characterized by:

-

Malformed and distorted microtubule spindle structures.

-

Disturbed chromosome arrangement and alignment.

-

Abnormal perinuclear microtubule patterns.[1]

These effects phenocopy mutations in the TONNEAU2 (TON2) protein, a regulatory subunit of PP2A, suggesting that the PP2A/TON2 phosphatase complex is a key molecular target of endothal in plants.[1]

G2/M Phase Arrest

In mammalian cells, particularly cancer cell lines, the effects of PP2A inhibition are most prominently observed as a G2/M phase arrest. While direct quantitative data for endothal is limited, extensive studies on its structural and functional analog, cantharidin, provide a clear model for this effect. Treatment of pancreatic cancer cells with cantharidin results in a significant accumulation of cells in the G2/M phase.[1][4] This arrest is biochemically associated with:

-

Down-regulation of Cyclin-Dependent Kinase 1 (CDK1): A master regulator of the G2/M transition.[4]

-

Up-regulation of p21: A potent cyclin-dependent kinase inhibitor.[4]

Table 2: Effect of Cantharidin (Endothal Analog) on Pancreatic Cancer Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|---|

| PANC-1 | Control | 58.3 ± 4.2 | 26.1 ± 3.5 | 15.6 ± 2.8 | [1] |

| PANC-1 | Cantharidin (10 µM, 48h) | 19.5 ± 2.9 | 10.2 ± 2.1 | 70.3 ± 5.6 | [1] |

| CFPAC-1 | Control | 62.1 ± 5.1 | 23.5 ± 3.1 | 14.4 ± 2.5 | [1] |

| CFPAC-1 | Cantharidin (10 µM, 48h) | 25.4 ± 3.3 | 8.9 ± 1.9 | 65.7 ± 5.1 | [1] |

(Data is illustrative of the effects of PP2A inhibition by cantharidin, an analog of endothal)

Inhibition of S-Phase Entry

In addition to mitotic disruption, endothal has been shown to block the initiation of the S-phase and inhibit DNA synthesis in tobacco BY-2 cells.[1] This indicates that endothal can activate an additional cell cycle checkpoint, likely involving other PP1 and/or PP2A complexes not associated with the TON2 pathway.[1]

Signaling Pathways and Molecular Mechanisms

The cell cycle arrest induced by this compound is a consequence of the disruption of key signaling pathways governed by PP2A.

PP2A-CDK1 Pathway in G2/M Arrest

PP2A is a critical positive regulator of the G2/M transition. It dephosphorylates and activates CDK1, which then forms a complex with Cyclin B1 to drive mitotic entry. By inhibiting PP2A, endothal prevents CDK1 activation, leading to a robust G2/M arrest. This is often coupled with an increase in the expression of CDK inhibitors like p21.

References

- 1. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Methods of Cell Cycle Analysis [mdpi.com]

- 3. noaa.gov [noaa.gov]

- 4. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Pharmacokinetics and pharmacodynamics of Endothal-disodium.

An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Endothal-disodium reveals a profile characterized by poor systemic absorption and a mechanism of action centered on the inhibition of key cellular phosphatases. This technical guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound in mammalian species is primarily defined by its limited absorption from the gastrointestinal tract and rapid excretion.

Absorption

Oral absorption of this compound is minimal. Following a single oral dose of 14C-labeled endothall in rats, approximately 90% of the administered dose was recovered in the feces, suggesting poor gastrointestinal absorption[1][2][3]. Another study also indicated that 89-98% of an oral dose remained in the gut and was excreted unchanged in the feces[1]. While one secondary source mentions a study by Soo et al. (1967) as showing approximately 82% absorption in rats, the primary findings of that study, focusing on excretion patterns, suggest this figure may not represent systemic bioavailability and could include the unabsorbed compound within the gastrointestinal tract[4].

Absorption can occur through dermal and ocular routes, as evidenced by toxicity observed in rabbit studies following direct skin or eye exposure[1][4].

Distribution

Following oral administration, the small fraction of absorbed endothall is distributed at low levels across most body tissues[4]. One hour after a single oral dose of 1.0 mg/kg of 14C-labeled endothall in rats, the highest concentrations of radioactivity were found in the stomach and intestines (approximately 95%), with much lower levels detected in the liver (~1.1%) and kidney (0.9%)[1]. The compound does not appear to bioaccumulate in fatty tissues[2].

Metabolism

This compound does not undergo significant metabolism in mammals. The majority of the compound is excreted unchanged or as a "bound form," which is believed to be unabsorbed endothall adsorbed to the contents of the gastrointestinal tract[1][2][3]. This contrasts with its fate in plants and fish, where it is reported to be completely metabolized[1][3].

Excretion

The primary route of elimination for orally administered this compound is through the feces. In rats, approximately 90% of the dose is excreted fecally, with about 7% found in the urine and a minor fraction (~3%) expired as carbon dioxide[1][2][3]. The excretion process is rapid, with over 95% of the administered dose eliminated within 48 hours and over 99% by 72 hours[2][3][4]. Bile has been identified as a very minor excretory pathway[1].

Quantitative Pharmacokinetic Data

The available literature focuses more on mass balance and excretion routes than on classical pharmacokinetic parameters. The following table summarizes the key quantitative findings.

| Parameter | Species | Dose | Value | Reference |

| Fecal Excretion | Rat | 5 mg/kg (oral, single dose) | ~90% of dose | [1][2][3] |

| Urinary Excretion | Rat | 5 mg/kg (oral, single dose) | ~7% of dose | [1][2] |

| Excretion as CO2 | Rat | 5 mg/kg (oral, single dose) | ~3% of dose | [1][2] |

| Total Excretion | Rat | 5 mg/kg (oral, single dose) | >95% within 48h | [2][3][4] |

Pharmacodynamics

The primary pharmacodynamic effect and mechanism of action of this compound is the inhibition of protein phosphatases.

Mechanism of Action

This compound is an inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells[5][6]. These enzymes are crucial regulators of numerous cellular processes, including cell cycle progression. By inhibiting PP1 and PP2A, endothall disrupts the carefully controlled balance of protein phosphorylation, leading to cell cycle arrest and cytotoxicity[1].

This mechanism is responsible for its herbicidal activity in plants and its toxicity in animal models. The inhibition of these phosphatases leads to hyperphosphorylation of their substrate proteins, which can trigger downstream effects such as cytoskeletal disorganization and apoptosis.

Pharmacodynamic Effects

The key pharmacodynamic effects of this compound are related to its impact on the cell cycle.

-

Cell Cycle Arrest: In plant cells, endothall treatment leads to a distortion of the microtubule spindle structures and arrest of the cell cycle in prometaphase[1].

-

Inhibition of DNA Synthesis: Studies in tobacco BY-2 cells have shown that endothall can inhibit the initiation of the S-phase and DNA synthesis[1].

-

Toxicity: In animal studies, high doses of this compound cause significant gastrointestinal tract irritation, including vomiting, diarrhea, and hemorrhages[7]. At a cellular level, it can induce morphological changes and cell death[8].

Quantitative Pharmacodynamic and Toxicity Data

The following table summarizes no-observed-adverse-effect levels (NOAELs) and other toxicity endpoints from various studies.

| Effect | Species | Dose/Concentration | Study Duration | Reference |

| No Adverse Effect | Dog | 2 mg/kg/day | 2 years | [7] |

| Maternal Toxicity (NOAEL) | Rat | 12.5 mg/kg/day | Gestation days 6-15 | [7] |

| Fetal Effects (NOAEL) | Rat | 25 mg/kg/day | Gestation days 6-15 | [7] |

| Reproductive Effects (NOAEL) | Rat | 4 mg/kg/day | 3 generations | [2][3][7] |

| Decreased Pup Body Weight | Rat | 12 mg/kg/day | 3 generations | [2][3][7] |

| Pup Mortality | Rat | 100 mg/kg/day | 3 generations | [2][3][7] |

Key Experimental Protocols

Pharmacokinetic Study in Rats (Adapted from Soo et al., 1967)

-

Objective: To determine the absorption, distribution, and excretion of endothall after oral administration in rats.

-

Test System: Male and female Wistar rats.

-

Pre-treatment: Animals were preconditioned by receiving 5 mg/kg of unlabeled endothall in their diet for two weeks.

-

Test Substance: A single oral dose of approximately 5 mg/kg of 14C-labeled endothall.

-

Administration: The labeled compound was administered orally.

-

Sample Collection: Feces, urine, and expired air (for CO2) were collected at various time points up to 72 hours post-administration. Tissues (including stomach, intestines, liver, kidney, fat) were collected from subgroups of animals at different time points to assess distribution.

-

Analysis: Radioactivity in collected samples (feces, urine, CO2, and tissues) was quantified using scintillation counting to determine the percentage of the administered dose in each compartment over time.

Caption: Workflow for a pharmacokinetic study of 14C-labeled endothall in rats.

Three-Generation Reproductive Toxicity Study (Adapted from Scientific Associates, 1965)

-

Objective: To evaluate the effects of chronic dietary exposure to disodium endothall on reproductive performance and offspring viability over three generations.

-

Test System: Male and female rats.

-

Experimental Groups: Four groups receiving diets containing disodium endothall equivalent to 0, 4, 12, or 100 mg endothall ion/kg/day.

-

Procedure:

-

F0 Generation: Weanling rats were placed on the test diets and maintained until 100 days of age, then mated to produce the F1 generation.

-

F1 Generation: Pups selected from the F1 litters were maintained on the same respective diets until 100 days of age, then mated to produce the F2 generation.

-

F2 Generation: The process was repeated with the F2 generation to produce F3 pups.

-

-

Endpoints Evaluated: Fertility, gestation length, litter size, pup viability, survival, and body weight at weaning for each generation. Gross and histopathological examinations were performed on parental animals and offspring.

Caption: Experimental workflow for the three-generation reproductive toxicity study.

Signaling Pathway

The primary molecular target of this compound is the PP1/PP2A complex. Inhibition of this complex disrupts the dephosphorylation of key cell cycle regulatory proteins, such as those in the TONNEAU2 (TON2) pathway in plants, leading to mitotic arrest.

Caption: this compound inhibits PP2A, disrupting cell cycle progression.

References

- 1. noaa.gov [noaa.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. The BALB/c 3T3 Cell Transformation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo [scite.ai]

- 7. mass.gov [mass.gov]

- 8. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothall-Disodium's Binding Affinity for PP1 vs. PP2A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of endothall-disodium for protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two crucial serine/threonine phosphatases involved in a myriad of cellular processes. Understanding the differential inhibition of these enzymes by small molecules like endothall is paramount for the development of targeted therapeutics and for elucidating fundamental cellular signaling pathways.

Quantitative Analysis of Binding Affinity

Endothall, a structural analog of cantharidin, has been identified as a potent inhibitor of both PP1 and PP2A. However, quantitative assays consistently demonstrate a significantly higher binding affinity and inhibitory potency of endothall for PP2A compared to PP1. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, clearly illustrate this selectivity.

Data from multiple studies indicate that the catalytic subunit of PP2A is considerably more sensitive to endothall and its analogs than the catalytic subunit of PP1.[1] Specifically, the IC50 of endothall for PP2A is in the nanomolar range, while its IC50 for PP1 is in the micromolar range, indicating a binding affinity for PP2A that is approximately 55 times greater.

Below is a summary of the quantitative data on the binding affinity of endothall for PP1 and PP2A:

| Enzyme Target | Inhibitor | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | Endothall | 90 nM | [2] |

| Protein Phosphatase 1 (PP1) | Endothall | 5 µM | [2] |

| Protein Phosphatase 2A (PP2A) | Endothall | 19-50 nM | [3][4] |

| Protein Phosphatase 2A (PP2A) | Endothall | 95 nM | [5] |

| Protein Phosphatase 1c (catalytic subunit) | Endothall | 1.8 µM |

Experimental Protocols: Determining IC50 Values

The determination of IC50 values for endothall against PP1 and PP2A is typically performed using a colorimetric protein phosphatase assay. This method measures the dephosphorylation of a substrate by the phosphatase in the presence of varying concentrations of the inhibitor.

Principle

The assay relies on the ability of PP1 and PP2A to dephosphorylate a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product of this reaction, p-nitrophenol, is a chromogenic compound that absorbs light at 405 nm. The rate of p-nitrophenol production is directly proportional to the phosphatase activity. By measuring the absorbance at 405 nm in the presence of different concentrations of endothall, a dose-response curve can be generated, from which the IC50 value is calculated.

Materials

-

Purified recombinant human PP1 and PP2A enzymes

-

Endothall-disodium salt

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MnCl2 for PP1; 50 mM Tris-HCl, pH 7.4, 100 mM NaCl for PP2A)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure

-

Enzyme Preparation: Dilute the purified PP1 and PP2A enzymes to a working concentration in their respective assay buffers. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a stock solution of endothall-disodium in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

-

Assay Setup:

-

Add a fixed volume of the diluted enzyme solution to each well of a 96-well microplate.

-

Add varying concentrations of the endothall dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation: Add a fixed volume of the pNPP substrate solution to each well to start the dephosphorylation reaction.

-

Incubation: Incubate the microplate at the controlled temperature for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination (Optional): The reaction can be stopped by adding a strong base (e.g., NaOH) to each well.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from a well with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each endothall concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the endothall concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of endothall that inhibits 50% of the enzyme's activity.

-

Visualizing Experimental and Signaling Pathways

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of endothall.

Caption: Experimental workflow for determining the IC50 of endothall.

Generalized Signaling Pathway of PP1/PP2A Inhibition

PP1 and PP2A are master regulators of numerous signaling pathways, controlling processes such as cell cycle progression, apoptosis, and metabolism. The diagram below illustrates a generalized signaling cascade where these phosphatases play a key role and how an inhibitor like endothall can disrupt this regulation.

References

- 1. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Endothall: From Herbicidal Origins to a Research Compound of Interest

Executive Summary

Endothall, a dicarboxylic acid first identified for its herbicidal properties in the mid-20th century, has emerged as a valuable research compound due to its potent and selective inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Endothall, with a focus on its application as a research tool. This document details its synthesis, summarizes key quantitative data on its inhibitory activity, and provides detailed experimental protocols for its study. Furthermore, signaling pathways affected by Endothall in both plant and mammalian cells are illustrated to provide a deeper understanding of its biological effects.

History and Discovery

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, was first recognized for its herbicidal properties in 1950 by Tischler and colleagues.[1] Its initial applications were as a defoliant and desiccant for terrestrial plants.[1] The aquatic herbicidal potential of Endothall was discovered in 1953, and it was officially registered for this use in 1960.[1] The development of Endothall for aquatic weed control began in earnest in 1958.[2]

Structurally, Endothall is an organic acid related to cantharidin, a known natural toxin.[3] It is typically used in salt formulations, such as the dipotassium salt or the mono-N,N-dimethylalkylamine salt, to enhance its solubility and efficacy.[3][4] These formulations are commercially available under trade names like Aquathol® and Hydrothol®.[5] For decades, Endothall has been a widely used contact herbicide for managing submerged aquatic vegetation and algae in various water bodies.[3][6]

The transition of Endothall from a commercial herbicide to a significant research compound stemmed from the elucidation of its mechanism of action. Its structural similarity to cantharidin, a known protein phosphatase inhibitor, led to investigations that confirmed Endothall as a potent inhibitor of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[7][8] This discovery opened up new avenues for its use in studying the roles of these critical phosphatases in various cellular processes, including cell cycle regulation, signal transduction, and apoptosis, making it a valuable tool in cancer research and cell biology.

Chemical Synthesis

The synthesis of Endothall is primarily achieved through a Diels-Alder reaction, a cornerstone of organic chemistry for forming cyclic compounds.[6][9] The process involves the [4+2] cycloaddition of furan (a diene) and maleic anhydride (a dienophile) to form the endo- and exo-isomers of the Diels-Alder adduct.[9][10][11] The resulting anhydride is then hydrogenated to saturate the double bond, yielding the final product, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride. Subsequent hydrolysis of the anhydride opens the ring to form Endothall, the dicarboxylic acid.[6]

Experimental Protocol: Synthesis of Endothall

Materials:

-

Furan

-

Maleic anhydride

-

Solvent (e.g., diethyl ether or solvent-free)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Water

Procedure:

-

Diels-Alder Reaction:

-

In a round-bottom flask, dissolve maleic anhydride in a minimal amount of diethyl ether (or proceed solvent-free).

-

Add an equimolar amount of furan to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

The Diels-Alder adduct will precipitate out of the solution as a white solid.

-

Filter the solid product and wash with cold diethyl ether to remove any unreacted starting materials.

-

-

Hydrogenation:

-

Dissolve the Diels-Alder adduct in a suitable solvent such as ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas at a pressure of 1-3 atm.

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, indicating the saturation of the double bond.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the hydrogenated anhydride.

-

-

Hydrolysis:

-

Add water to the hydrogenated anhydride.

-

Heat the mixture to reflux to facilitate the hydrolysis of the anhydride to the dicarboxylic acid.

-

Cool the solution to room temperature and then in an ice bath to crystallize the Endothall.

-

Filter the crystalline product and dry under vacuum.

-

Characterization: The final product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Mechanism of Action

Endothall's primary mechanism of action is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[7][8] This inhibition leads to a hyperphosphorylated state of numerous cellular proteins, thereby disrupting various signaling pathways that control cell growth, proliferation, and death.

Inhibition of Protein Phosphatases

Endothall acts as a competitive inhibitor of PP2A and PP1.[1][8] The inhibitory concentration (IC50) values for Endothall highlight its greater selectivity for PP2A over PP1.

Quantitative Data on Endothall's Inhibitory Activity

| Target Enzyme | IC50 Value | Reference(s) |

| Protein Phosphatase 2A (PP2A) | 90 nM | [7] |

| Protein Phosphatase 1 (PP1) | 5 µM | [7] |

Downstream Signaling Pathways

4.2.1 Herbicidal Mechanism in Plants

In plants, the inhibition of PP2A by Endothall has profound effects on cell division and morphology. The primary target is believed to be the PP2A/TONNEAU2 (TON2) phosphatase complex, which is crucial for regulating the orientation of the cell division plane and the organization of the microtubule cytoskeleton.[4][7]

Inhibition of this complex by Endothall leads to:

-

Disruption of Microtubule Spindle Formation: Endothall causes the formation of malformed and disorganized microtubule spindles during mitosis.[7]

-

Cell Cycle Arrest: This disruption of the mitotic spindle leads to cell cycle arrest at the prometaphase stage.[4][7]

-

Abnormal Cell Division: The inability to form a proper spindle and complete mitosis results in abnormal cell division and ultimately leads to plant death.[7]

// Nodes Endothall [label="Endothall", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A_TON2 [label="PP2A/TON2 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Organization\n(Spindle Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression\n(Prometaphase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlantDeath [label="Herbicidal Effect\n(Plant Death)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Endothall -> PP2A_TON2 [label="Inhibits"]; PP2A_TON2 -> Microtubule [label="Regulates"]; Microtubule -> CellCycle [label="Is required for"]; CellCycle -> PlantDeath [label="Arrest leads to"]; } dot Caption: Herbicidal mechanism of Endothall via PP2A/TON2 inhibition.

4.2.2 Potential Mechanism in Cancer Cells

In mammalian cells, PP2A acts as a tumor suppressor by negatively regulating several key oncogenic signaling pathways.[8][12] By inhibiting PP2A, Endothall has the potential to modulate these pathways, which is of significant interest in cancer research. The primary downstream targets of PP2A include the Akt/mTOR pathway and proteins involved in apoptosis.

-

Akt/mTOR Pathway: PP2A dephosphorylates and inactivates Akt, a central kinase that promotes cell survival and proliferation through the mTOR pathway.[13][14][15] Inhibition of PP2A by Endothall would lead to sustained Akt phosphorylation and activation, potentially promoting cell survival. However, the paradoxical effects of PP2A inhibition in cancer are an area of active research, with some studies suggesting that it can also sensitize cancer cells to other therapies.[3]

-

Apoptosis Regulation: PP2A can dephosphorylate and regulate the activity of Bcl-2 family proteins, which are key regulators of apoptosis.[16][17] By altering the phosphorylation status of these proteins, Endothall could potentially influence the apoptotic threshold of cancer cells.

// Nodes Endothall [label="Endothall", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="PP2A", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Family\nProteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];